molecular formula C21H19NO B2419795 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 83558-06-9

1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2419795
CAS No.: 83558-06-9
M. Wt: 301.389
InChI Key: PIXIARCMJFGTBC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methylbenzaldehyde and phenylhydrazine, followed by cyclization using a suitable catalyst to form the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-1-propanone: This compound shares a similar phenyl and methyl group but lacks the indole ring.

    1-(4-methylphenyl)-2-phenyl-1H-indole: Similar structure but without the tetrahydro modification.

    4-methylacetophenone: Another related compound with a simpler structure.

Uniqueness

1-(4-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its tetrahydroindole structure, which provides distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-15-10-12-17(13-11-15)22-19-8-5-9-21(23)18(19)14-20(22)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXIARCMJFGTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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